molecular formula C3H3BrN2 B114398 4-Bromo-1H-imidazole CAS No. 2302-25-2

4-Bromo-1H-imidazole

Cat. No.: B114398
CAS No.: 2302-25-2
M. Wt: 146.97 g/mol
InChI Key: FHZALEJIENDROK-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with a bromine atom at the fourth position. This compound is a valuable building block in organic synthesis due to its unique chemical properties and reactivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Mechanism of Action

Target of Action

4-Bromo-1H-imidazole is a heterocyclic compound that has been found to have significant physiological activity . It is known to act as a functional base in the active centers of many natural enzymes . This means that it plays a crucial role in facilitating many important biochemical reactions .

Mode of Action

Its role as a functional base in enzyme active centers suggests that it likely interacts with its targets by participating in biochemical reactions . This could involve acting as a catalyst or a ligand, helping to drive reactions forward and enhance their efficiency .

Biochemical Pathways

This compound is involved in a variety of biochemical pathways due to its role in enzyme active centers . While the specific pathways affected can vary depending on the enzyme and the biological context, they are likely to be numerous and diverse given the widespread use of imidazole in biological systems .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in numerous biochemical reactions . By acting as a functional base in enzyme active centers, it can influence the rate and outcome of these reactions, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity, as these can influence the state of the imidazole ring and hence its ability to participate in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents that offer better control over the reaction conditions. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, aminoimidazoles, and other heterocyclic compounds .

Comparison with Similar Compounds

  • 4-Chloro-1H-imidazole
  • 4-Iodo-1H-imidazole
  • 4-Fluoro-1H-imidazole

Comparison: 4-Bromo-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZALEJIENDROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177574
Record name 1H-Imidazole, 4-bromo-
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Molecular Weight

146.97 g/mol
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CAS No.

2302-25-2
Record name 4-Bromoimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-1H-imidazole in synthesizing photocatalytic materials?

A1: this compound acts as a ligand source during the post-synthetic modification of Zeolitic Imidazolate Frameworks (ZIFs). Specifically, it participates in a dual ligand and cation exchange process with ZIF-8. This process, alongside the incorporation of Manganese, creates the MCS@ZIF-8-MB heterojunction catalyst. [] This modified material demonstrates enhanced photocatalytic activity for hydrogen production.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: The crystal structure of this compound has been determined to be monoclinic with the space group P21/c. [] While the provided abstracts don't directly correlate this structure to its function in photocatalytic material synthesis, understanding the arrangement of molecules within the crystal lattice can provide insights into its reactivity and potential interactions with other molecules during the synthesis process.

Q3: What are the advantages of using this compound in creating the MCS@ZIF-8-MB heterojunction catalyst?

A3: While the abstracts do not explicitly compare the use of this compound to other potential ligands, its incorporation into the ZIF-8 framework through ligand and cation exchange contributes to the enhanced hydrogen production efficiency of the final MCS@ZIF-8-MB catalyst. [] This suggests that the presence of this compound within the structure likely facilitates electron transfer processes or influences the electronic properties of the catalyst in a way that favors hydrogen production.

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